(2,1,3-Benzothia(S IV)diazol-5-yl)dimethyloctoxymethylammonium iodide (2,1,3-Benzothia(S IV)diazol-5-yl)dimethyloctoxymethylammonium iodide
Brand Name: Vulcanchem
CAS No.: 102571-37-9
VCID: VC20840395
InChI: InChI=1S/C17H28N3OS.HI/c1-4-5-6-7-8-9-12-21-14-20(2,3)15-10-11-16-17(13-15)19-22-18-16;/h10-11,13H,4-9,12,14H2,1-3H3;1H/q+1;/p-1
SMILES: CCCCCCCCOC[N+](C)(C)C1=CC2=NSN=C2C=C1.[I-]
Molecular Formula: C17H28IN3OS
Molecular Weight: 449.4 g/mol

(2,1,3-Benzothia(S IV)diazol-5-yl)dimethyloctoxymethylammonium iodide

CAS No.: 102571-37-9

Cat. No.: VC20840395

Molecular Formula: C17H28IN3OS

Molecular Weight: 449.4 g/mol

* For research use only. Not for human or veterinary use.

(2,1,3-Benzothia(S IV)diazol-5-yl)dimethyloctoxymethylammonium iodide - 102571-37-9

Specification

CAS No. 102571-37-9
Molecular Formula C17H28IN3OS
Molecular Weight 449.4 g/mol
IUPAC Name 2,1,3-benzothiadiazol-5-yl-dimethyl-(octoxymethyl)azanium;iodide
Standard InChI InChI=1S/C17H28N3OS.HI/c1-4-5-6-7-8-9-12-21-14-20(2,3)15-10-11-16-17(13-15)19-22-18-16;/h10-11,13H,4-9,12,14H2,1-3H3;1H/q+1;/p-1
Standard InChI Key BCMUOJDUDQXYSQ-UHFFFAOYSA-M
SMILES CCCCCCCCOC[N+](C)(C)C1=CC2=NSN=C2C=C1.[I-]
Canonical SMILES CCCCCCCCOC[N+](C)(C)C1=CC2=NSN=C2C=C1.[I-]

Mass Molarity Calculator
  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g
Molecular Mass Calculator